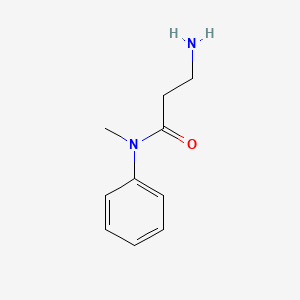

3-amino-N-methyl-N-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJRCJZHINEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N Methyl N Phenylpropanamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-amino-N-methyl-N-phenylpropanamide, two primary disconnections guide the synthetic strategy.

Figure 1: Retrosynthetic Analysis of this compound

Amide C-N Bond Disconnection: The most logical initial disconnection is the amide bond. This bond is typically formed late in a synthesis. Breaking this bond reveals N-methylaniline and a 3-aminopropanoic acid derivative as the key precursors. To prevent unwanted side reactions during the amide coupling, the primary amino group of the 3-aminopropanoic acid moiety would need to be protected with a suitable protecting group (PG), such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

Amino C-N Bond Disconnection: The second disconnection focuses on the installation of the 3-amino group onto the three-carbon backbone. This suggests that a suitable precursor is a propanoic acid derivative functionalized at the 3-position. Potential starting materials derived from this disconnection include 3-halopropanoic acids (e.g., 3-bromopropanoic acid) or α,β-unsaturated compounds like acrylic acid or its esters.

These disconnections suggest a convergent synthesis where the two key fragments, N-methylaniline and a protected 3-aminopropanoic acid (β-alanine), are prepared separately and then joined in a final coupling step.

Installation and Manipulation of the 3-Amino Functionality

The precursor, 3-aminopropanoic acid (β-alanine), can be synthesized through several established routes starting from simple commodity chemicals. illinois.edu

The introduction of the amine group at the β-position of a three-carbon chain is a key transformation.

Michael Addition to Acrylates: One of the most common industrial methods is the conjugate addition (Michael addition) of ammonia (B1221849) to acrylic acid or an acrylate (B77674) ester. nih.govresearchgate.net The reaction is typically performed under high temperature and pressure. This method is efficient and uses readily available starting materials. njchm.com

From Acrylonitrile (B1666552): An alternative route involves the reaction of acrylonitrile with ammonia, followed by hydrolysis of the resulting β-aminopropionitrile intermediate to yield β-alanine. nih.govnih.gov

From Succinimide (via Hoffmann Rearrangement): Succinimide, derived from succinic acid, can be subjected to a Hoffmann rearrangement. Treatment with an alkaline solution of bromine or chlorine opens the imide ring and induces a rearrangement to form β-alanine.

Reductive Amination: A more modern approach could involve the reductive amination of a 3-oxopropanoic acid derivative. wikipedia.org This reaction converts a carbonyl group to an amine via an imine intermediate, which is then reduced in situ. Common reducing agents for this one-pot reaction include sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). masterorganicchemistry.comcommonorganicchemistry.com

Once the protected β-alanine is synthesized, it can be coupled with N-methylaniline using the methods described in section 2.2. A final deprotection step would then yield the target compound, this compound.

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and represents a plausible, albeit currently undocumented, route to this compound. masterorganicchemistry.comlibretexts.org This approach would likely involve the reaction of a β-keto amide precursor, such as N-methyl-3-oxo-N-phenylpropanamide, with an amine in the presence of a reducing agent. The reaction proceeds through an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com

A variety of reducing agents are commonly employed in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com The choice of reducing agent and reaction conditions can be critical for achieving high yields and minimizing side reactions, such as the reduction of the initial keto group. For substrates like β-ketoesters and amides, direct asymmetric reductive amination has been developed, often requiring specialized catalysts, such as those based on ruthenium and BINAP, to achieve high enantioselectivity. digitellinc.com

Table 1: Potential Reagents for Reductive Amination Synthesis

| Precursor | Amine Source | Reducing Agent | Catalyst (if applicable) |

| N-methyl-3-oxo-N-phenylpropanamide | Ammonia or protected equivalent | Sodium Cyanoborohydride | Mild Acid |

| N-methyl-3-oxo-N-phenylpropanamide | Ammonia or protected equivalent | Sodium Triacetoxyborohydride | Acetic Acid |

| N-methyl-3-oxo-N-phenylpropanamide | Ammonia or protected equivalent | H₂, Palladium on Carbon | N/A |

Note: This table is illustrative of potential pathways and is not based on experimentally verified synthesis of the target compound.

Nucleophilic Substitution Reactions in Amine Precursor Synthesis

Nucleophilic substitution offers another theoretical pathway to the this compound scaffold. This could involve the reaction of a propanamide derivative bearing a leaving group at the 3-position (e.g., 3-bromo-N-methyl-N-phenylpropanamide) with an amine nucleophile. However, this method is often complicated by the potential for over-alkylation and other side reactions. wikipedia.org

The reactivity of the amine nucleophile and the nature of the leaving group would significantly influence the outcome of the reaction. For instance, the use of a bulky amine or a protected amine equivalent could help to control the degree of substitution.

N-Alkylation and N-Arylation Strategies for Amide Nitrogen

The formation of the N-methyl-N-phenyl amide bond is a key structural feature of the target molecule. This could theoretically be achieved through various N-alkylation and N-arylation strategies.

Direct N-Alkylation of Secondary Amines

While not directly applicable to the final amide bond formation, N-alkylation is a fundamental process in amine synthesis. Methods for the N-alkylation of secondary amines are well-established and could be relevant for the synthesis of precursors. These methods often involve the use of alkyl halides in the presence of a base to neutralize the resulting acid. rsc.org More advanced, catalytic methods for N-alkylation using alcohols as alkylating agents have also been developed, offering a more environmentally friendly approach. rsc.org

Palladium-Catalyzed Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.orgyoutube.com While typically used to form bonds between an aryl halide and an amine, analogous reactions could be envisioned for the N-arylation of a pre-formed 3-amino-N-methylpropanamide. This would involve the coupling of 3-amino-N-methylpropanamide with a phenyl halide or triflate. The success of such a reaction would depend heavily on the choice of palladium catalyst, ligand, and base. libretexts.orgwikipedia.orgnih.gov

Table 2: Potential Buchwald-Hartwig Reaction Components

| Amine | Aryl Halide/Triflate | Palladium Precatalyst | Ligand | Base |

| 3-amino-N-methylpropanamide | Phenyl bromide | Pd₂(dba)₃ | XPhos | NaOtBu |

| 3-amino-N-methylpropanamide | Phenyl iodide | Pd(OAc)₂ | BINAP | Cs₂CO₃ |

Note: This table represents a hypothetical application of the Buchwald-Hartwig reaction and is not based on a reported synthesis of the target compound.

Chemo- and Regioselectivity in Synthesis

In any multi-step synthesis of this compound, achieving high chemo- and regioselectivity would be crucial. For instance, in a reductive amination approach, the selective reduction of the imine intermediate in the presence of the amide carbonyl would be essential. Similarly, in a nucleophilic substitution route, selective reaction at the 3-position without affecting the amide group would be necessary. The choice of reagents, catalysts, and reaction conditions would play a pivotal role in controlling these outcomes.

Stereoselective Synthesis of Enantiopure Analogs

The this compound molecule does not possess a chiral center. However, if substituents were introduced at the 2- or 3-position of the propanamide backbone, this would create a stereocenter, and the synthesis of enantiopure analogs would become a relevant consideration.

Stereoselective methods for the synthesis of β-amino acids and their derivatives are well-documented and could be adapted for the synthesis of chiral analogs of the target molecule. researchgate.netmdpi.comrsc.orgwustl.edunih.gov These methods include asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolutions. researchgate.net For example, an asymmetric reductive amination of a prochiral β-keto amide precursor could potentially yield an enantiomerically enriched product. digitellinc.com

Chemical Reactivity and Mechanistic Investigations of 3 Amino N Methyl N Phenylpropanamide

Reactivity of the Amide Linkage

The tertiary amide group in 3-amino-N-methyl-N-phenylpropanamide, where the nitrogen atom is bonded to a methyl group and a phenyl group, is generally a stable functional group. Its reactivity is centered around the electrophilic carbonyl carbon and the nature of the carbon-nitrogen bond.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. libretexts.org The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond.

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of the amine (in this case, N-methylaniline) as its protonated, non-nucleophilic ammonium (B1175870) salt, followed by deprotonation of the carboxylic acid, yields the final products. libretexts.org

In basic media, the hydrolysis proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond results in the expulsion of the amide ion (N-methyl-N-phenylamide anion) as the leaving group. This is followed by an acid-base reaction where the departing amide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic nature of the substituents on the amide. For N-substituted amides, hydrolysis can be influenced by the size of the substituents on the carbonyl carbon. researchgate.netpsu.edu

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products | General Observations |

|---|---|---|---|

| Acidic | H2O, H+ (e.g., HCl, H2SO4), Heat | Carboxylic Acid + Ammonium Salt | Reaction is irreversible due to protonation of the leaving amine. libretexts.org |

The carbonyl group of the tertiary amide in this compound can be reduced to a methylene (B1212753) group (-CH2-), yielding the corresponding tertiary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). orgoreview.com Milder reducing agents such as sodium borohydride (B1222165) are generally ineffective for the reduction of amides. orgoreview.com

The mechanism of amide reduction with LiAlH4 involves the initial formation of a complex between the carbonyl oxygen and the aluminum species, which enhances the electrophilicity of the carbonyl carbon. A subsequent hydride transfer to the carbonyl carbon forms a tetrahedral intermediate. The elimination of an oxygen-aluminum species leads to the formation of an iminium ion, which is then further reduced by another equivalent of hydride to give the final tertiary amine product. chemistrysteps.com

Recent advancements in catalysis have introduced alternative methods for the reduction of amides. For instance, nickel-catalyzed reductions have been shown to be effective for both secondary and tertiary amides, offering a non-precious metal-catalyzed route to amines. nih.govorganic-chemistry.org These methods can tolerate a variety of functional groups. nih.govorganic-chemistry.org Another approach involves the use of samarium(II) iodide in the presence of an amine and water, which can chemoselectively reduce amides to alcohols via C-N bond cleavage. nih.gov

Table 2: Common Reagents for Amide Reduction

| Reagent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Amine | Anhydrous ether or THF, followed by aqueous workup | Strong, non-selective reducing agent. orgoreview.com |

| Nickel Catalysts | Amine | Varies with catalyst system | Offers a more sustainable alternative to precious metal catalysts. nih.govorganic-chemistry.org |

The nitrogen atom of the tertiary amide is generally not nucleophilic due to the delocalization of its lone pair into the carbonyl group. Therefore, direct N-alkylation or N-acylation at the amide nitrogen is not a feasible reaction.

Protonation of the amide can occur, but it predominantly takes place on the carbonyl oxygen rather than the nitrogen atom. The protonation of the oxygen atom is favored because it leads to a resonance-stabilized cation. The knowledge of protonation constants is important for understanding the reactivity of molecules in different pH environments. nih.gov

Transformations Involving the Secondary Amine Group

The secondary amine group in this compound is a nucleophilic center and can readily participate in a variety of chemical reactions.

Secondary amines are readily alkylated by reaction with alkyl halides. ncert.nic.in This reaction proceeds via a nucleophilic substitution mechanism. However, a common issue with the alkylation of secondary amines is over-alkylation, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. organic-chemistry.org To achieve selective mono-alkylation, specific reaction conditions and reagents may be required. organic-chemistry.org The presence of the amide group in this compound is unlikely to interfere with the alkylation of the secondary amine, as the amide nitrogen is non-nucleophilic.

Acylation of the secondary amine can be achieved by reacting it with acylating agents such as acid chlorides or acid anhydrides. ncert.nic.in This reaction is generally very efficient and leads to the formation of a new amide bond. In a molecule containing both a secondary amine and a tertiary amide, acylation will selectively occur at the more nucleophilic secondary amine. researchgate.net The reaction is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Table 3: Typical Reactions of Secondary Amines

| Reaction | Reagent | Product | Key Features |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Can lead to over-alkylation. organic-chemistry.org |

The presence of a nucleophilic secondary amine and a methylene chain allows for the possibility of cyclization reactions with appropriate bifunctional electrophiles. For instance, reaction with a reagent containing two electrophilic centers could lead to the formation of a heterocyclic ring system. The outcome of such reactions would depend on the nature of the bifunctional reagent and the reaction conditions. Intramolecular cyclization reactions are also a possibility if a suitable electrophilic center can be generated within the molecule. For example, derivatives of β-aminopropioamidoximes have been shown to undergo intramolecular cyclization. nih.govmdpi.com While not directly analogous, this demonstrates the potential for cyclization in related structures.

Oxidation and Reduction Pathways of the Amine

The terminal primary amine of this compound is a key site for oxidative transformations. While direct oxidation of primary amines can be complex, leading to a variety of products such as imines, nitriles, or oximes depending on the reagents and conditions, specific pathways can be targeted. For instance, catalyzed oxidation, potentially using transition metal complexes, can offer controlled routes to specific products. Copper-catalyzed oxidation of tertiary amines has been shown to yield formamides, which can then be hydrolyzed to the corresponding secondary amines. nih.gov While this applies to tertiary amines, analogous controlled oxidation of the primary amine in the target molecule could be envisioned with appropriate catalytic systems.

Reduction of the primary amine functional group is not a common transformation as it is already in a low oxidation state. The typical reduction reactions involving nitrogen-containing functional groups focus on more oxidized moieties like nitro groups, nitriles, or amides to yield amines. ucalgary.calibretexts.orgncert.nic.in For instance, the reduction of a nitrile with reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation is a standard method for synthesizing primary amines. ncert.nic.inchemguide.co.uk Similarly, amides can be reduced to amines using strong reducing agents like LiAlH4. ucalgary.cancert.nic.in Therefore, the reactivity of the amine group in this compound is predominantly characterized by its nucleophilicity and its susceptibility to oxidation rather than reduction.

Reactivity of the Phenyl Substituent

The phenyl ring in this compound is susceptible to a range of substitution reactions, characteristic of aromatic systems. The nature and rate of these reactions are significantly influenced by the N-methyl-N-propanamide substituent attached to it. This group's electronic properties—specifically, its ability to donate or withdraw electron density from the ring—determine the regioselectivity and reaction rates of electrophilic aromatic substitution and its amenability to other transformations like metal-catalyzed cross-coupling.

The N-acyl-N-alkylanilino group of the molecule directs the position of incoming electrophiles during aromatic substitution. This substituent is generally considered an activating group and an ortho-, para-director. wvu.edulibretexts.org The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and thereby making the ring more susceptible to attack by electrophiles. vaia.comlkouniv.ac.in This stabilization of the intermediate carbocation (the arenium ion) is more effective for ortho and para attack than for meta attack. libretexts.orglkouniv.ac.in

However, the activating effect is somewhat moderated compared to a simple amino or alkylamino group. This is because the lone pair on the nitrogen can also participate in resonance with the adjacent carbonyl group of the amide, which reduces its availability to be donated to the phenyl ring. vaia.com Despite this, the ortho-, para-directing effect remains dominant.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often with a Lewis acid catalyst, although highly activated rings can react without one. wvu.edulkouniv.ac.in

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though the amide functionality can sometimes interfere with the Lewis acid catalysts used in these reactions.

A computational study on the electrophilic aromatic fluorination of N-arylacetamides showed a preference for fluorination ortho to the acetamido group, which is consistent with the directing effect of the amide substituent. researchgate.net

| Reaction | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted |

| Acylation | Acyl chloride, AlCl₃ | ortho-acyl and para-acyl substituted |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov For this compound to participate in such reactions at the phenyl ring, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This pre-functionalization would likely occur at the ortho or para positions via electrophilic aromatic substitution as described previously.

Once a halo-derivative is obtained, it can undergo various palladium- or nickel-catalyzed cross-coupling reactions: researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Heck-Mizoroki Reaction: Coupling with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

The efficiency of these reactions can depend on the nature of the substituent on the aromatic ring. Research on (P,N,P)Pd- and (P,N,P)Ni-catalyzed Suzuki-Miyaura reactions has shown that aryl bromides functionalized with various electron-donating and electron-withdrawing groups can be efficiently coupled. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, base | C-C |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | C-C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | C-C (sp) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, phosphine (B1218219) ligand, base | C-N |

The primary amine group of this compound is an ideal handle for derivatization with fluorescent probes. This allows the molecule to be tracked or quantified in various biological or chemical systems. A common strategy involves coupling the amine with a fluorophore that contains an amine-reactive group. thermofisher.com

Examples of reagents for such derivatization include:

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent reacts with primary amines under alkaline conditions to yield highly fluorescent derivatives. nih.gov

Dansyl Chloride: Reacts with primary amines to produce fluorescent sulfonamide adducts.

Fluorescein (B123965) isothiocyanate (FITC): Forms a stable thiourea (B124793) linkage with the amine, attaching the highly fluorescent fluorescein moiety.

The choice of the derivatizing agent depends on the desired spectroscopic properties, such as excitation and emission wavelengths, and the specific application. nih.govrsc.org The derivatization is typically a nucleophilic substitution reaction where the primary amine of the title compound attacks an electrophilic site on the fluorescent reagent. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, which contains an amine and an amide separated by a two-carbon linker, presents the possibility for intramolecular cyclization. Under appropriate conditions, the terminal nucleophilic amine could potentially attack the electrophilic carbonyl carbon of the amide. This type of reaction could lead to the formation of a six-membered heterocyclic ring, such as a piperazinone derivative, with the expulsion of N-methylaniline. Such cyclizations are often promoted by heat or catalysis. youtube.com

Studies on related β-amino esters and amides have shown that intramolecular cyclizations can be triggered to form five- or six-membered lactams. nih.govrsc.org For example, research has demonstrated that revealing a pendant γ-amine on an ester can lead to rapid intramolecular cyclization to form a 5-membered lactam. rsc.org While the amide in this compound is less reactive than an ester, a similar cyclization pathway is plausible under forcing conditions.

Rearrangement reactions, such as the S-to-N acyl transfer, are important in chemical biology but are more relevant to molecules with thiol groups. nih.gov For this compound, rearrangements are less likely than cyclization, although complex, acid-catalyzed rearrangements involving the aromatic ring cannot be entirely ruled out under specific conditions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, transition states, and thermodynamics of the reactions involving this compound. researchgate.netelifesciences.orgresearchgate.net

For electrophilic aromatic substitution, DFT calculations can:

Model the structures and energies of the intermediate sigma-complexes for ortho, meta, and para attack. nih.govresearchgate.net

Calculate the activation energy barriers for each pathway, providing a theoretical basis for the observed regioselectivity. nih.gov

Determine the partial charge distribution on the aromatic ring, which supports the experimentally observed regiochemistry in reactions like fluorination. researchgate.net

A DFT study on the amidation of electron-rich arenes proposed a three-step mechanism involving the formation of adduct intermediates, slightly different from the classical electrophilic aromatic substitution mechanism. nih.gov In the context of other reactions, computational studies on N-substituted diacetamides have used DFT to explain the increase in activation energy for thermal decomposition when a phenyl group is present on the nitrogen. nih.gov Such computational approaches could be applied to understand the stability, reactivity, and potential reaction pathways of this compound with a high degree of confidence. semanticscholar.orgmdpi.com

Derivatization and Structural Modifications of 3 Amino N Methyl N Phenylpropanamide

Synthesis of Analogues with Varied N-Substituents

Modification of the primary amino group at the 3-position is a common strategy to investigate the impact of steric bulk, lipophilicity, and hydrogen bonding capacity on molecular function.

The introduction of various alkyl groups onto the primary amine can be readily achieved through reductive amination. wikipedia.orglibretexts.org This one-pot reaction typically involves the condensation of the primary amine of 3-amino-N-methyl-N-phenylpropanamide with an appropriate aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comunacademy.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. wikipedia.orgmasterorganicchemistry.com

This method allows for the synthesis of a diverse library of N-alkylated derivatives. For example, reaction with formaldehyde, acetaldehyde, or acetone (B3395972) would yield the N-methyl, N-ethyl, or N-isopropyl analogues, respectively. The reaction is broadly applicable to a range of aliphatic aldehydes and ketones, allowing for the systematic extension and branching of the alkyl chain. rsc.org

Table 1: Representative N-Alkyl Analogues Synthesized via Reductive Amination

| R Group (from R-CHO or R₂C=O) | Resulting N-Substituent | Aldehyde/Ketone Precursor |

| H | -CH₃ (Methyl) | Formaldehyde |

| CH₃ | -CH₂CH₃ (Ethyl) | Acetaldehyde |

| CH₂CH₃ | -CH₂CH₂CH₃ (Propyl) | Propanal |

| CH(CH₃)₂ | -CH₂CH(CH₃)₂ (Isobutyl) | Isobutyraldehyde |

| (CH₃)₂ | -CH(CH₃)₂ (Isopropyl) | Acetone |

The synthesis of N-aryl and N-heteroaryl analogues from the primary amine of this compound is most effectively accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction enables the formation of a carbon-nitrogen bond between the primary amine and an aryl or heteroaryl halide (or pseudohalide, like a triflate). organic-chemistry.org The process typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide). wikipedia.orgnih.gov

This methodology provides access to a wide array of derivatives, allowing for the introduction of electron-donating or electron-withdrawing groups, sterically hindered rings, and various heterocyclic systems. The choice of the (hetero)aromatic halide is vast, permitting fine-tuning of the electronic and steric properties of the resulting N-substituted analogue. researchgate.net

Table 2: Examples of N-Aryl and N-Heteroaryl Groups Introduced via Buchwald-Hartwig Amination

| (Hetero)Aryl Halide Precursor | Resulting N-Substituent |

| Bromobenzene | Phenyl |

| 4-Chlorotoluene | 4-Methylphenyl (p-Tolyl) |

| 4-Fluoroanisole | 4-Methoxyphenyl |

| 2-Bromopyridine | Pyridin-2-yl |

| 3-Chlorothiophene | Thiophen-3-yl |

Amide Isostere Replacement Strategies

The central amide bond is a critical structural feature, but it can be susceptible to enzymatic hydrolysis and may contribute to poor pharmacokinetic profiles. Replacing the amide with a bioisostere—a functional group with similar spatial and electronic characteristics—can enhance metabolic stability and modulate biological activity. nih.govacs.org

Thioamides: The direct conversion of the amide in this compound to its corresponding thioamide can be achieved by treatment with a thionating agent. nih.gov The most common and versatile reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.orgresearchgate.net The reaction is typically performed by heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. beilstein-journals.orgmdpi.com The sulfur atom of the thioamide is a weaker hydrogen bond acceptor but alters the electronic character and steric profile of the backbone. nih.gov

Sulfonamides: Sulfonamides are well-established non-classical bioisosteres of amides, featuring a tetrahedral geometry and improved hydrolytic stability. acs.orgnih.gov A sulfonamide analogue of the target compound could be synthesized through a convergent approach. For instance, N-methylaniline can be reacted with 3-chloropropane-1-sulfonyl chloride to yield N-methyl-N-phenyl-3-chloropropane-1-sulfonamide. Subsequent nucleophilic substitution of the chloride with ammonia (B1221849) or a protected amine equivalent would furnish the desired sulfonamide isostere. The sulfonamide group acts as a strong hydrogen bond acceptor and can significantly alter the molecule's polarity and binding properties. tandfonline.com

Heterocyclic rings can serve as effective mimics of the trans-amide bond, maintaining a similar spatial arrangement of substituents while offering increased rigidity and metabolic stability.

1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond. acs.orgunimore.it Its synthesis is robustly achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org To synthesize a triazole analogue of this compound, one could prepare N-methyl-N-phenylprop-2-yn-1-amine (the alkyne fragment) and 1-azido-3-aminopropane (the azide (B81097) fragment). The CuAAC reaction between these two precursors would yield the desired 1,2,3-triazole-linked analogue. This isosteric replacement has been shown to be a successful strategy in medicinal chemistry for improving potency and pharmacokinetic properties. acs.orgresearchgate.net

Table 3: Amide Isostere Replacements for the Core Structure

| Isostere | Representative Structure | Key Synthetic Method |

| Thioamide | C-S bond replaces C=O | Thionation with Lawesson's Reagent |

| Sulfonamide | SO₂ group replaces C=O | Reaction of a sulfonyl chloride with an amine |

| 1,2,3-Triazole | 1,4-disubstituted triazole ring | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Covalent Functionalization of the Amine and Phenyl Groups

Beyond the modifications already described, both the terminal amine and the N-phenyl ring can be further functionalized.

Amine Group: The primary amine can be acylated with various acid chlorides or anhydrides to form secondary amides, or reacted with isocyanates to produce urea (B33335) derivatives. These reactions introduce additional hydrogen bond donors and acceptors and can significantly modify the polarity and chemical reactivity of the molecule.

Phenyl Group: The N-phenyl ring is amenable to electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The N-acyl group (N-methylpropanamide) is an ortho-, para-directing group, although it is deactivating compared to an amino group due to the electron-withdrawing nature of the adjacent carbonyl. quora.combyjus.com Therefore, reactions such as halogenation (e.g., with Br₂ and a Lewis acid) or nitration (with HNO₃/H₂SO₄) would be expected to introduce substituents primarily at the para-position, and to a lesser extent, the ortho-position of the phenyl ring. wisc.edu Such modifications are useful for introducing halogens for further cross-coupling reactions or nitro groups that can be reduced to amines, providing a handle for further derivatization.

Extensive research has been conducted to gather information on the chemical compound this compound, focusing on its derivatization, structural modifications, and role in supramolecular chemistry as per the specified outline. However, detailed scientific literature and research findings specifically pertaining to this compound are not available in the public domain based on the search results.

The investigation sought to elaborate on the following aspects of this compound:

Derivatization and Structural Modifications:

Conjugation chemistry for the development of advanced materials.

Methods for the preparation of photoaffinity labels.

Supramolecular Assembly and Self-Assembling Systems:

The design of its hydrogen bonding motifs.

Its ability to form co-crystals and inclusion compounds.

Despite a thorough search, no specific studies, data tables, or detailed research findings directly addressing these areas for this compound could be located. The available information on related compounds is not applicable due to the strict focus on the specified chemical entity. Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.netresearchgate.netresearchgate.net This is achieved by solving the Schrödinger equation in an approximate manner, where the electron density is used as the fundamental variable. For 3-amino-N-methyl-N-phenylpropanamide, a common approach would involve the B3LYP functional with a 6-311+G(d,p) basis set to accurately model its geometry. researchgate.net The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Illustrative Optimized Geometry Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aliphatic) | 1.53 Å |

| C-N (amide) | 1.35 Å | |

| C=O (amide) | 1.23 Å | |

| C-N (amine) | 1.47 Å | |

| C-N (aromatic) | 1.43 Å | |

| Bond Angle | O=C-N (amide) | 122° |

| C-N-C (amide) | 118° | |

| C-C-N (amine) | 112° | |

| Dihedral Angle | C-C-N-C | 175° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These energies can be calculated using DFT methods. dntb.gov.ua

Exemplary Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

From these energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, providing further insights into the molecule's behavior in chemical reactions. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is calculated by determining the electrostatic potential at the surface of the molecule. The EPS map is color-coded to indicate regions of varying electron density. Typically, red areas represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov

For this compound, the EPS map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atoms of the primary amine group. This information is valuable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational flexibility of molecules. nih.gov MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This allows for a rapid exploration of the potential energy surface to identify low-energy conformers.

MD simulations, on the other hand, simulate the movement of atoms over time by solving Newton's equations of motion. researchgate.net This provides a dynamic picture of the molecule's conformational changes and allows for the study of how it explores its conformational space. For this compound, MD simulations could reveal the preferred conformations in different environments, such as in a vacuum or in a solvent.

The rotation around single bonds is not entirely free; it is hindered by energy barriers known as rotational barriers. These barriers arise from steric hindrance and electronic effects between adjacent groups. The energy as a function of the dihedral angle of rotation is known as the torsional potential.

The rotational barriers in this compound, for instance around the C-N amide bond and the C-C single bonds of the propanamide backbone, can be calculated using quantum chemical methods. mdpi.comresearchgate.net This is typically done by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at different values, and the energy is calculated for each. The results provide the energy profile for the rotation, from which the heights of the rotational barriers can be determined.

Illustrative Rotational Barriers for this compound (Exemplary Data)

| Bond | Rotational Barrier (kcal/mol) |

| C(O)-N(methyl, phenyl) | 15 - 20 |

| C(aliphatic)-C(aliphatic) | 3 - 5 |

| C(aliphatic)-N(amine) | 2 - 4 |

Note: This data is illustrative and represents typical values for similar chemical bonds. The actual values for this compound would require specific computational studies.

Understanding these rotational barriers is crucial for comprehending the molecule's flexibility and the rates of interconversion between its different conformers.

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic properties of molecules. For this compound, these methods allow for a detailed understanding of its electronic structure and behavior, which can complement and guide experimental studies.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, aiding in the structural elucidation of molecules. For this compound, theoretical calculations of 1H and 13C NMR spectra can be performed using various quantum mechanical methods. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT) using functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a common approach for accurate chemical shift predictions.

Calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted chemical shifts can help in the assignment of experimental NMR signals to specific atoms within the molecule. For instance, the chemical shifts of the aromatic protons on the phenyl ring are expected to be in the range of 7-8 ppm, while the aliphatic protons of the propanamide backbone would appear at higher fields. The N-methyl protons would also have a characteristic chemical shift.

A comparison of experimental and computed NMR chemical shifts for a similar compound, N-phenylpropanamide, has shown good agreement, validating the use of these computational methods. researchgate.netresearchgate.net For this compound, a similar level of accuracy would be expected.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound Predicted values are based on typical ranges for similar structural motifs and are for illustrative purposes.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho) | 7.35 - 7.45 | 128.0 - 129.0 |

| Aromatic CH (meta) | 7.20 - 7.30 | 129.0 - 130.0 |

| Aromatic CH (para) | 7.05 - 7.15 | 124.0 - 125.0 |

| N-CH3 | 3.20 - 3.30 | 37.0 - 38.0 |

| C=O | - | 172.0 - 173.0 |

| CH2 (adjacent to C=O) | 2.50 - 2.60 | 36.0 - 37.0 |

| CH2 (adjacent to NH2) | 2.90 - 3.00 | 39.0 - 40.0 |

| NH2 | 1.50 - 2.50 (broad) | - |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of this compound. These calculations are performed on the optimized molecular geometry.

The results of these calculations provide a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The calculated IR and Raman spectra can then be compared with experimental spectra to aid in the assignment of vibrational bands.

Key vibrational modes for this compound would include the N-H stretching of the primary amine, the C=O stretching of the amide, C-N stretching vibrations, and various bending and stretching modes of the aromatic ring and the aliphatic chain. For instance, a study on the related molecule 3-amino-1,2,4-triazole identified N-H stretching modes using DFT calculations. researchgate.net

Table 2: Predicted Vibrational Frequencies (cm-1) for Key Functional Groups of this compound Predicted values are based on typical ranges for these functional groups and are for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 | 3300 - 3500 |

| C=O (Amide) | Stretching | 1650 - 1680 | 1650 - 1680 |

| C-N (Amide) | Stretching | 1250 - 1350 | 1250 - 1350 |

| C-N (Amine) | Stretching | 1000 - 1250 | 1000 - 1250 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 |

UV-Vis Absorption and Emission Spectral Simulations

Theoretical simulations of ultraviolet-visible (UV-Vis) absorption and emission spectra provide insights into the electronic transitions within a molecule. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for these calculations.

By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted. These calculations can help to understand the nature of the electronic transitions, such as π→π* and n→π* transitions, which are expected for a molecule containing an aromatic ring and heteroatoms with lone pairs. A computational study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide utilized TD-DFT to compute electronic properties and UV-Vis spectra. researchgate.net

The simulations can also provide information about the excited states of the molecule, which is relevant for understanding its photophysical properties, including fluorescence.

Table 3: Predicted UV-Vis Absorption Maxima for this compound Predicted values are based on typical ranges for similar chromophores and are for illustrative purposes.

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Phenyl ring) | ~200 - 220 | High |

| π → π* (Amide) | ~230 - 250 | Moderate |

| n → π* (Amide C=O) | ~260 - 280 | Low |

| n → π* (Amine N) | ~270 - 290 | Low |

Solvation Effects and Intermolecular Interactions

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational methods can be used to model these solvation effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of the effect of the solvent on molecular properties like conformational stability and spectroscopic characteristics.

Explicit solvation models, on the other hand, involve including individual solvent molecules in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amino and amide groups of this compound and protic solvent molecules.

Molecular dynamics (MD) simulations can also be employed to study the dynamic interactions between the solute and solvent molecules over time. These simulations can reveal information about the solvation shell structure and the residence times of solvent molecules around different parts of the solute.

Furthermore, computational analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is crucial for understanding the condensed-phase behavior of this compound. For instance, studies on similar benzamide derivatives have highlighted the importance of intermolecular hydrogen bonding in their crystal packing. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, such as its synthesis, degradation, or metabolic transformations.

By mapping the potential energy surface (PES) of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The structures and energies of transition states are of particular interest as they provide information about the activation energy and the rate-determining step of a reaction.

Various computational methods, such as DFT, can be used to optimize the geometries of transition states and calculate their vibrational frequencies to confirm that they are true first-order saddle points on the PES. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to connect the transition state to the corresponding reactants and products, thus mapping out the entire reaction pathway. For example, quantum chemical calculations have been used to model the transition state of enzymatic reactions involving similar molecular structures. nih.gov

This type of analysis can provide detailed insights into the reaction mechanism at a molecular level, which can be difficult to obtain through experimental methods alone.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Spectroscopic Techniques

The comprehensive characterization of 3-amino-N-methyl-N-phenylpropanamide would typically involve a suite of high-resolution spectroscopic techniques to elucidate its three-dimensional structure and electronic properties.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity of atoms within a molecule. For this compound, a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would reveal the coupling between adjacent protons, for instance, within the propanamide backbone.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the N-methyl and N-phenyl substitutions and their connection to the propanamide structure.

Despite the theoretical applicability of these techniques, specific experimental data and detailed spectral assignments for this compound are not currently available in the scientific literature.

Advanced Mass Spectrometry (MS) Techniques (e.g., MS/MS Fragmentation Pathways)

Advanced mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition of the parent ion.

Subsequent MS/MS analysis would involve the isolation and fragmentation of the parent ion to generate a characteristic fragmentation spectrum. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the amino group, and fragmentations within the propanamide chain and the phenyl group. A detailed study of these fragmentation pathways is crucial for the development of selective and sensitive analytical methods. However, specific MS/MS fragmentation data for this compound is not documented in readily accessible sources.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for chiral derivatives

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is used to study chiral molecules. If this compound were to be derivatized to create a chiral center, or if a chiral variant existed, ECD would be instrumental in determining its absolute configuration. As the parent molecule is not chiral, this technique would only be relevant for specific, synthetically produced chiral derivatives. There is no information available regarding chiral derivatives of this compound.

Vibrational Spectroscopy for Structural Elucidation (Beyond Basic Identification)

Fourier Transform Infrared (FT-IR) Spectroscopy with Advanced Processing

Advanced processing of FT-IR data, such as deconvolution and second-derivative analysis, can resolve overlapping peaks and provide more detailed structural information. For this compound, characteristic vibrational modes would include the N-H stretching of the primary amine, C=O stretching of the amide, and various C-H and C-N stretching and bending vibrations. While a standard FT-IR spectrum could be predicted, advanced experimental data with detailed band assignments for this specific molecule is not available.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "molecular fingerprint." Specific Raman shifts would correspond to the vibrations of the phenyl ring, the aliphatic chain, and the amide group. This technique would be highly valuable for the identification and quantification of the compound in various matrices. Unfortunately, no published Raman spectroscopic data for this compound could be located.

X-ray Crystallography and Solid-State Characterization

The definitive determination of a molecule's three-dimensional structure is achieved through X-ray crystallography, a powerful analytical technique that provides precise information on bond lengths, bond angles, and stereochemistry. In the context of "this compound," both single crystal and powder X-ray diffraction methods are invaluable for its complete solid-state characterization.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute configuration of chiral molecules. For a chiral compound like this compound, which possesses a stereocenter, SCXRD can unambiguously establish the R or S configuration. This is achieved by growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise spatial arrangement of every atom in the molecule can be deduced.

| Parameter | Description | Example Value (for a related compound) |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group provides a more detailed description of the crystal's symmetry. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.12 Å, b = 5.45 Å, c = 18.34 Å, β = 98.7° |

| Z Value | The number of molecules in the unit cell. | 4 |

| Calculated Density | The density of the crystal calculated from the crystallographic data. | 1.25 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability. Powder X-ray diffraction (PXRD) is the primary technique used to investigate and identify different polymorphic forms of a crystalline solid like this compound.

In a PXRD experiment, a powdered sample of the compound is exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. Each crystalline form of a substance produces a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph.

The study of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of different PXRD patterns would indicate the presence of multiple polymorphs.

The following table presents a hypothetical comparison of PXRD data for two polymorphic forms of a propanamide derivative, illustrating how this technique is used to differentiate between them.

| Polymorph | Characteristic 2θ Peaks (°) | Relative Intensity (%) |

|---|---|---|

| Form I | 8.5 | 100 |

| 12.3 | 65 | |

| 21.8 | 80 | |

| Form II | 9.1 | 100 |

| 15.4 | 70 | |

| 23.2 | 95 |

Chromatographic Method Development and Optimization

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. The development and optimization of robust chromatographic methods are essential for quality control, impurity profiling, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A validated HPLC method ensures that the analytical results are reliable, accurate, and reproducible. The validation process involves a series of experiments to assess various performance parameters.

A typical reversed-phase HPLC method for this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, as the phenyl group in the molecule is a chromophore.

The following table outlines the key parameters for the validation of an HPLC method for the quantification of a similar propanamide compound.

| Validation Parameter | Description | Acceptance Criteria | Example Result |

|---|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% | 99.5% |

| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% | RSD = 0.8% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 | 0.03 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC may be challenging. However, derivatization of the molecule can increase its volatility and thermal stability, making it amenable to GC analysis.

A common derivatization strategy for compounds containing amine and amide functionalities is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative of this compound would be more volatile and less polar, allowing for its separation and quantification by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

The table below provides a hypothetical set of GC conditions for the analysis of a TMS-derivatized aminopropanamide.

| GC Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over normal-phase HPLC, including faster separations and reduced solvent consumption. Given that this compound is a chiral molecule, SFC would be an excellent choice for its enantioselective analysis.

In SFC, a supercritical fluid, typically carbon dioxide, is used as the main component of the mobile phase. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantioselectivity.

The development of an SFC method for the chiral separation of this compound would involve screening different chiral columns and optimizing the mobile phase composition (e.g., the type and percentage of co-solvent, such as methanol (B129727) or ethanol) to achieve baseline resolution of the enantiomers.

The following table illustrates a typical set of conditions for the chiral separation of a related compound using SFC.

| SFC Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

Potential Non Biological/material Science Applications

Role as a Chemical Building Block in Polymer Chemistry

The molecular structure of 3-amino-N-methyl-N-phenylpropanamide, featuring a primary amine and a tertiary amide, suggests its potential utility in polymer synthesis. The presence of these functional groups allows for its theoretical incorporation into various polymer backbones.

Precursor for Polyamides and Polyureas

In principle, the primary amine group of this compound could react with dicarboxylic acids, acyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. The N-methyl-N-phenyl substitution on the amide nitrogen would introduce a bulky, aromatic side group into the polymer chain. This could potentially influence the polymer's properties, such as solubility, thermal stability, and mechanical strength. However, a comprehensive search of scientific literature and chemical databases does not yield any specific examples or studies where this compound has been utilized as a monomer for the synthesis of polyamides or polyureas.

Monomer in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for creating well-defined polymers. For a molecule to be a suitable monomer in these processes, it typically requires a polymerizable group, such as a vinyl group. This compound in its current form lacks such a group. It could theoretically be chemically modified to include a polymerizable moiety, which would then allow for its incorporation into polymers via CRP. To date, there is no evidence in the scientific literature of this compound being used as a monomer in any controlled radical polymerization process.

Ligand Design in Organometallic Chemistry

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a theoretical role for this compound in the design of novel ligands for organometallic complexes.

Coordination Chemistry with Transition Metals

The primary amine and the carbonyl oxygen of the amide group could act as a bidentate ligand, forming a chelate ring with a transition metal center. The N-phenyl group could also potentially participate in coordination through its π-system, although this is less common. The specific coordination mode would depend on the metal ion, its oxidation state, and the reaction conditions. Despite these theoretical possibilities, there are no published studies detailing the coordination chemistry of this compound with any transition metals.

Applications in Catalysis (e.g., asymmetric catalysis, cross-coupling)

Chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. If this compound were to be resolved into its separate enantiomers, it could potentially serve as a chiral ligand in catalytic applications. Furthermore, ligands play a critical role in tuning the reactivity and selectivity of metal catalysts in cross-coupling reactions. The electronic and steric properties of this compound could, in theory, influence the outcome of such reactions. However, an extensive review of the chemical literature reveals no instances of this compound being used as a ligand in any form of catalysis, including asymmetric catalysis or cross-coupling reactions.

Component in Functional Materials

Functional materials are designed to possess specific properties for a wide range of applications. The structural motifs within this compound, such as the aromatic ring and the amide bond, could hypothetically contribute to properties like liquid crystallinity, non-linear optical behavior, or specific host-guest interactions if incorporated into a larger material framework. Nevertheless, there is a notable absence of research on the incorporation of this compound into any functional materials.

Integration into Supramolecular Gels and Networks

There is no available research detailing the integration of this compound into supramolecular gels or networks. The design of such materials often relies on molecules capable of forming extensive non-covalent interactions, such as hydrogen bonding or π-π stacking, to create a three-dimensional network. While the structure of this compound contains both hydrogen bond donors (the primary amine) and acceptors (the amide carbonyl), as well as an aromatic ring, specific studies demonstrating its efficacy as a gelator have not been published.

Application in Sensor Technologies (e.g., chemosensors)

Similarly, the application of this compound in sensor technologies, including chemosensors, is not documented in scientific literature. Chemosensors typically function through a specific and measurable interaction between the sensor molecule and an analyte. The structural features of this compound could theoretically allow for interactions with various analytes, but no studies have been published that explore or confirm these potential sensing capabilities.

Probes for Fundamental Chemical Investigations

Studies on Hydrogen Bonding Networks in Solution

No specific studies were found that utilize this compound as a probe to investigate hydrogen bonding networks in solution. While the molecule possesses functional groups capable of participating in hydrogen bonds, its specific interactions and the dynamics of these bonds in various solvents have not been the subject of published research.

Investigation of Molecular Recognition Processes

There is a lack of research on the use of this compound in the investigation of molecular recognition processes. Molecular recognition relies on the specific non-covalent binding between a host and a guest molecule. Although this compound has features that could be involved in such interactions, its specific binding affinities and selectivity for other molecules have not been reported.

Environmental Chemical Perspectives (excluding toxicity)

Chemical Degradation Pathways in Environmental Matrices

Specific chemical degradation pathways for this compound in environmental matrices (e.g., soil, water, air) have not been documented. General degradation pathways for aromatic amides can involve processes like hydrolysis of the amide bond or microbial degradation. However, without specific studies on this compound, its persistence, and the identity of its degradation products in the environment remain unknown.

Photochemical Stability and Transformation Products

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the photochemical stability or transformation products of this compound. The behavior of this specific compound under photolytic conditions, such as exposure to UV radiation, has not been publicly documented.

However, the chemical structure of this compound, which contains an N-aryl amide moiety, allows for informed hypotheses regarding its potential photochemical behavior by analogy to related classes of compounds. Research on the photochemistry of other N-aryl amides and structurally similar molecules, such as aryl sulfonamides, indicates that several degradation pathways are possible.

One potential pathway involves the cleavage of the amide bond (C-N bond) or the bond between the nitrogen and the phenyl group. Studies on aryl sulfonamides, for instance, have shown that S-N cleavage can be a significant photolytic degradation route. A similar cleavage in this compound could lead to the formation of various smaller molecules.

Another possibility is the transformation of the aromatic ring. Photochemical reactions can introduce hydroxyl groups onto the phenyl ring or lead to ring-opening reactions, especially in the presence of reactive oxygen species generated during photolysis.

Without experimental data, it is not possible to definitively state the photochemical stability of this compound or to identify its actual transformation products. The following table presents a hypothetical and illustrative list of potential transformation products that could be formed based on the general principles of organic photochemistry and the degradation pathways observed for related compounds. This table is for illustrative purposes only and is not based on experimental results for this compound.

Hypothetical Photochemical Transformation Products of this compound

Further experimental research is necessary to determine the actual photochemical stability and identify the specific transformation products of this compound. Such studies would be crucial for understanding its environmental fate and potential applications in materials science where photochemical stability is a key factor.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Complex Analogs

Future synthetic research focusing on 3-amino-N-methyl-N-phenylpropanamide could open pathways to complex and functionally diverse analogs. Current methods for creating β-amino acids and their derivatives often involve multi-step sequences and require starting materials that are already functionalized. illinois.edu New strategies could focus on more efficient, atom-economical reactions. For instance, developing catalytic asymmetric methods to directly introduce chirality would be a significant advancement, as direct asymmetric synthesis of related β-amino acids from simple olefins remains a challenge. illinois.edu

One promising direction is the exploration of umpolung reactivity, which reverses the typical polarity of the reactants. nih.gov Applying this concept could allow for the use of nitroalkanes as acyl anion equivalents in the synthesis of β-amino amide structures, providing a novel disconnection approach. nih.gov Furthermore, advancements in transition metal catalysis, such as palladium-catalyzed aminocarbonylation of alkenes or nickel-catalyzed carboxylation of aziridines, could be adapted to build the core structure of this compound with greater control and efficiency. illinois.edu Research could also target the late-stage functionalization of the core molecule, a strategy useful for rapidly creating libraries of analogs for biological screening. chemistryviews.org

Below is a table outlining potential complex analogs and the rationale for their synthesis.

| Analog Class | Target Moiety | Synthetic Strategy Rationale | Potential Application |

| Chiral Analogs | Introduction of stereocenters at C2 and C3 | Asymmetric catalysis to control stereochemistry, potentially influencing biological activity and receptor binding selectivity. | Chiral probes for biological systems, stereoselective catalysts. |

| Heterocyclic Hybrids | Annulation of a heterocyclic ring system onto the backbone | To constrain the conformation and introduce new interaction sites, potentially enhancing target specificity. | Scaffolds for medicinal chemistry, novel ligands. |

| Fluorinated Derivatives | Selective incorporation of fluorine atoms | To modulate metabolic stability, pKa, and binding affinity through electronic effects. | Development of more robust pharmacologically active agents. |

| Macrocyclic Structures | Intramolecular cyclization | To create conformationally restricted analogs, which can lead to higher binding affinity and selectivity. | Peptidomimetics, enzyme inhibitors. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The chemical reactivity of the amide bond in this compound is central to its function. While amides are generally stable, their activation is key to many biological and chemical transformations. nih.gov Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, offer the potential to observe the transition states and short-lived intermediates that govern these reactions in real-time.

Future research could apply these techniques to study the fundamental processes of amide bond activation and cleavage. For example, photo-activation of the N-phenyl group could lead to excited-state dynamics that facilitate novel reactions not accessible under thermal conditions. nih.gov By monitoring the electronic and vibrational changes on the femtosecond to picosecond timescale, researchers could elucidate the precise mechanism of intramolecular proton transfer, charge separation, and bond breaking. Understanding these ultrafast events is crucial for designing more efficient catalytic systems or light-activated molecular switches based on this compound's scaffold.

A hypothetical study could investigate the photo-induced hydrolysis of a derivatized this compound, with the results summarized in the table below.

| Time Delay (ps) | Observed Species | Spectroscopic Signature | Mechanistic Interpretation |

| 0.1 - 1 | Locally Excited (LE) State of Phenyl Ring | Broad absorption in the visible region | Initial photoexcitation. |

| 1 - 10 | Intramolecular Charge Transfer (ICT) State | Red-shifted absorption, solvatochromic shift | Electron transfer from the amino group to the excited phenyl ring. |

| 10 - 100 | Tetrahedral Intermediate | Transient vibrational modes corresponding to C-N bond stretching | Nucleophilic attack of a water molecule on the activated carbonyl. |

| > 100 | Cleavage Products | Rise of product absorption bands | Breakage of the amide C-N bond. |

Integration with Artificial Intelligence for Molecular Design